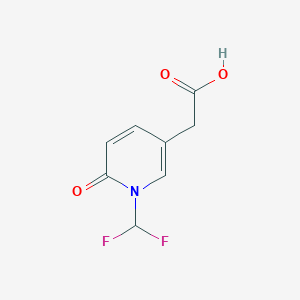
(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-5-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetic acid is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group, which is known for its ability to enhance the metabolic stability, solubility, and lipophilicity of organic molecules . The presence of the difluoromethyl group makes this compound particularly valuable in pharmaceutical and agrochemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetic acid typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. For example, metal-based methods can transfer the difluoromethyl group to carbon sites in both stoichiometric and catalytic modes . Additionally, Minisci-type radical chemistry has been employed to achieve difluoromethylation of heteroaromatics .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using environmentally benign conditions. The use of novel non-ozone depleting difluorocarbene reagents has streamlined access to difluoromethylated molecules, making the process more sustainable and efficient .
化学反应分析
Types of Reactions
2-(1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
科学研究应用
2-(1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s stability and solubility make it useful in biological studies, particularly in drug development.
Medicine: Its presence in pharmaceutical compounds can enhance drug efficacy and stability.
Industry: The compound is used in the production of agrochemicals and materials science applications
作用机制
The mechanism of action of 2-(1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The difluoromethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s ability to interact with biological molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
相似化合物的比较
Similar Compounds
Similar compounds include other difluoromethylated molecules such as:
- 2-(1-(Trifluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetic acid
- 2-(1-(Fluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetic acid
Uniqueness
The uniqueness of 2-(1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetic acid lies in its specific difluoromethyl group, which provides a balance between lipophilicity and hydrogen bond donation. This balance enhances the compound’s stability and solubility, making it particularly valuable in pharmaceutical applications .
属性
分子式 |
C8H7F2NO3 |
|---|---|
分子量 |
203.14 g/mol |
IUPAC 名称 |
2-[1-(difluoromethyl)-6-oxopyridin-3-yl]acetic acid |
InChI |
InChI=1S/C8H7F2NO3/c9-8(10)11-4-5(3-7(13)14)1-2-6(11)12/h1-2,4,8H,3H2,(H,13,14) |
InChI 键 |
KXPPKWCBVXQXSO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)N(C=C1CC(=O)O)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


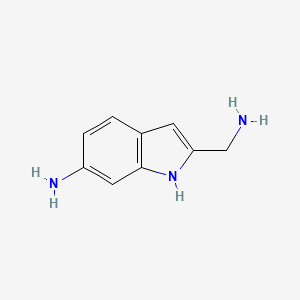
![Tert-butyl 2-thia-5,8-diazaspiro[3.5]nonane-8-carboxylate 2,2-dioxide](/img/structure/B13121495.png)
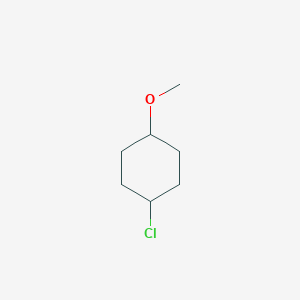
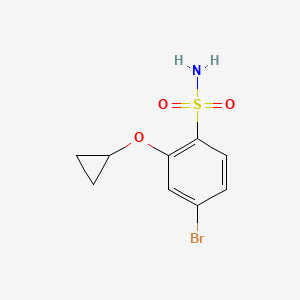
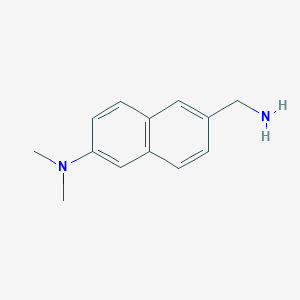

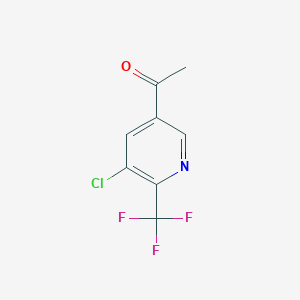




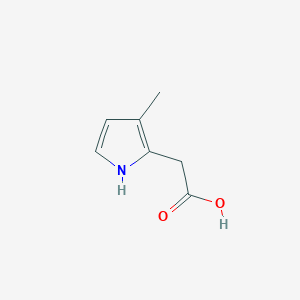

![2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13121570.png)
